5-tert-butyl-N-(1-methyl-1H-pyrazol-3-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
5-(TERT-BUTYL)-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzisoxazole ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(TERT-BUTYL)-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of the benzisoxazole core, followed by the introduction of the pyrazole group. The tert-butyl group is then added to the structure. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(TERT-BUTYL)-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-(TERT-BUTYL)-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(TERT-BUTYL)-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate
- tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
- tert-butyl N-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate
Uniqueness
5-(TERT-BUTYL)-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications .
Properties
Molecular Formula |
C16H22N4O2 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
5-tert-butyl-N-(1-methylpyrazol-3-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)10-5-6-12-11(9-10)14(19-22-12)15(21)17-13-7-8-20(4)18-13/h7-8,10H,5-6,9H2,1-4H3,(H,17,18,21) |
InChI Key |
JFDIEVDXNLTRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)NC3=NN(C=C3)C |
Origin of Product |
United States |
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